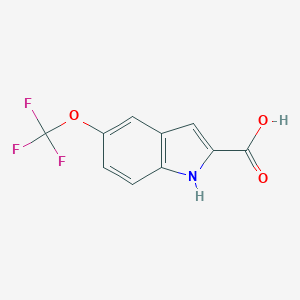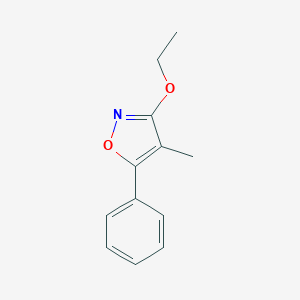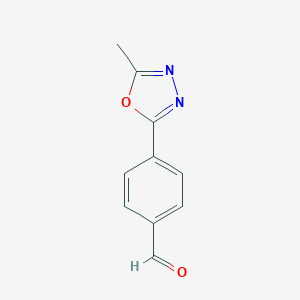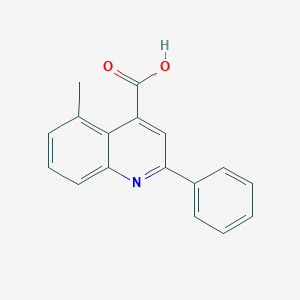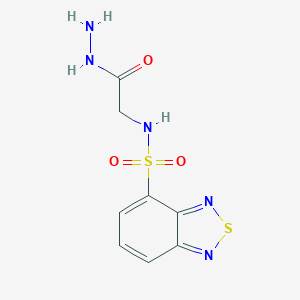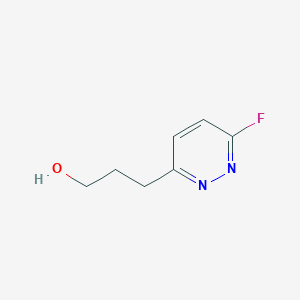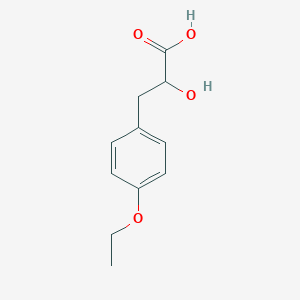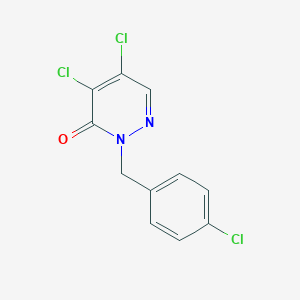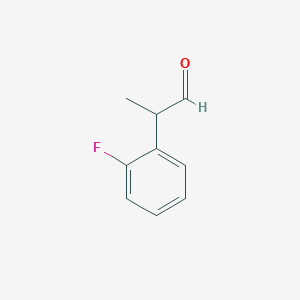
2-(2-Fluorophenyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenyl)propanal, also known as fluoroaldehyde, is a chemical compound with the molecular formula C9H9FO. It is a colorless liquid with a strong odor and is commonly used in various scientific research applications due to its unique properties. In
Scientific Research Applications
2-(2-Fluorophenyl)propanal has a wide range of scientific research applications, including its use as a reagent in organic synthesis, as a fluorescent probe in bioimaging, and as a tool for the study of enzyme mechanisms. It has also been used in the development of new drugs, such as antitumor and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)propanal is not fully understood, but it is believed to act as a reactive aldehyde that can undergo nucleophilic addition reactions with various biological molecules, such as amino acids and nucleotides. This reactivity makes it a useful tool for studying enzyme mechanisms and protein-ligand interactions.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of enzymes such as aldose reductase and cyclooxygenase-2, as well as inducing apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-Fluorophenyl)propanal in lab experiments is its reactivity and versatility, which allows it to be used in a wide range of applications. However, its strong odor and potential toxicity can be a limitation, and caution should be taken when handling the compound.
Future Directions
There are many potential future directions for research involving 2-(2-Fluorophenyl)propanal, including its use in the development of new drugs and its application in the study of enzyme mechanisms. Further research is also needed to fully understand its mechanism of action and potential side effects. Additionally, the development of new synthetic methods for this compound could lead to more efficient and cost-effective production of the compound.
Synthesis Methods
The synthesis of 2-(2-Fluorophenyl)propanal is typically achieved through the reaction of 2-fluorobenzaldehyde with propanal in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. This reaction results in the formation of the desired product, which can then be purified through distillation or chromatography.
Properties
| 189445-62-3 | |
Molecular Formula |
C9H9FO |
Molecular Weight |
152.16 g/mol |
IUPAC Name |
2-(2-fluorophenyl)propanal |
InChI |
InChI=1S/C9H9FO/c1-7(6-11)8-4-2-3-5-9(8)10/h2-7H,1H3 |
InChI Key |
YBNBXDDQNRVUIN-UHFFFAOYSA-N |
SMILES |
CC(C=O)C1=CC=CC=C1F |
Canonical SMILES |
CC(C=O)C1=CC=CC=C1F |
synonyms |
Benzeneacetaldehyde, 2-fluoro-alpha-methyl-, (-)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B71098.png)
